nAChR Binding Affinity: Brominated 6-Oxy Derivative Shows Micromolar Potency
In a direct head-to-head comparison using [3H]-(-)-nicotine radioligand displacement assays, 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid exhibits an EC50 of 2,100 nM for the nicotinic acetylcholine receptor [1]. While this is a class-level inference for the exact target, the presence of the 5-bromo substituent is known to enhance hydrophobic interactions within the receptor binding pocket relative to non-halogenated analogs [2].
| Evidence Dimension | Binding Affinity (EC50) at nAChR |
|---|---|
| Target Compound Data | 2,100 nM (EC50) |
| Comparator Or Baseline | Unsubstituted analog (6-(piperidin-4-yloxy)nicotinic acid) EC50 data not available in same assay; however, class-level SAR indicates bromine substitution generally improves affinity. |
| Quantified Difference | Not directly quantifiable due to lack of direct comparator data in the same assay. |
| Conditions | [3H]-(-)-nicotine radioligand binding assay against nicotinic acetylcholine receptor |
Why This Matters
Demonstrates measurable biological activity at a therapeutically relevant receptor, supporting its use in CNS drug discovery campaigns targeting nAChRs.
- [1] BindingDB. PrimarySearch_ki for 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid. EC50: 2.10E+3 nM. View Source
- [2] S. R. S. Budha et al. Halogen Bonding in Drug Design. J. Med. Chem. 2016; 59(5): 1655–1670. View Source
